2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide
Description
2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides
Properties
IUPAC Name |
2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-7-2-4-9(12(15)17-7)13(19)18-11-5-3-8(14)6-10(11)16/h2-6H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJDWONOHFKNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide typically involves the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with 4-chloro-2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the aromatic rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amide group can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the aromatic rings.
Scientific Research Applications
2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting or activating certain biochemical pathways, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide
- 2-bromo-N-(2,4-dichlorophenyl)benzamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide is unique due to the presence of the pyridine ring, which can impart different electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
